Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate is a compound of significant interest in medicinal chemistry, particularly in the development of pharmaceuticals. It is structurally related to sulfonylureas, which are commonly used in the treatment of type 2 diabetes mellitus. This compound exhibits potential pharmacological properties that might be beneficial in therapeutic applications.
This compound is often synthesized as an intermediate in the production of various pharmaceutical agents, including glipizide, a well-known antidiabetic medication. The synthesis routes and methodologies for producing this compound are documented in several patents and scientific literature, highlighting its relevance in drug development processes .
Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate belongs to the class of carbamates and sulfamides. These classes are characterized by their functional groups, which include carbamate (R-O-C(=O)-NR'R'') and sulfamide (R-SO2-NR'R'') moieties. The compound's classification underlines its potential biological activity, particularly in relation to enzyme inhibition and modulation of metabolic pathways.
The synthesis of Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate typically involves several key steps:
The molecular structure of Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate can be represented as follows:
The structure features a phenethyl group linked to a carbamate moiety, which is further substituted with a sulfamoyl group attached to a cyclohexyl ring.
Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate can undergo various chemical reactions, including:
The mechanism of action for Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate is hypothesized based on its structural analogs and known interactions:
Pharmacokinetic studies suggest that compounds like Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate exhibit favorable absorption and distribution characteristics, enhancing their bioavailability when administered .
Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate has several potential applications:
Ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate represents a structurally complex sulfonamide derivative with systematic nomenclature that precisely defines its molecular architecture. The IUPAC name ethyl (4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)carbamate (CAS: 13554-93-3) delineates several key structural features: (1) an ethyl carbamate group (ethoxycarbonylamino), (2) a phenethyl spacer (2-aminoethylbenzene), (3) a sulfamoyl bridge (aminosulfonyl), and (4) a cyclohexylcarbamoyl terminus (cyclohexylaminocarbonyl) [1] [3].
The molecular formula C₁₈H₂₇N₃O₅S (molecular weight: 397.50 g/mol) reveals key compositional features. The SMILES notation CCOC(=O)NCCC1=CC=C(S(=O)(=O)NC(=O)NC2CCCCC2)C=C1 provides a linear representation of atomic connectivity, while the canonical SMILES CCOC(=O)NCCC1C=CC(=CC=1)S(=O)(=O)NC(=O)NC1CCCCC1 confirms standardized bond ordering. The InChIKey OIJHHAAHXNZKKC-UHFFFAOYSA-N serves as a unique molecular fingerprint essential for database searches and chemical tracking systems [1] [3].
Table 1: Molecular Identifier Summary
Identifier Type | Value |
---|---|
Systematic Name | Ethyl (4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)carbamate |
CAS Registry Number | 13554-93-3 |
Molecular Formula | C₁₈H₂₇N₃O₅S |
Molecular Weight | 397.50 g/mol |
InChIKey | OIJHHAAHXNZKKC-UHFFFAOYSA-N |
The structural framework consists of three pharmacophoric elements: (1) the sulfamoyl bridge (-S(=O)₂NH-) connecting aromatic and alicyclic domains, (2) the central phenyl ring with para-disubstitution, and (3) the terminal cyclohexylcarbamoyl group providing conformational flexibility. This arrangement creates a spatially extended molecule with potential for multi-directional hydrogen bonding [1] [6].
While direct single-crystal X-ray diffraction data for ethyl 4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamate remains unreported, crystallographic analysis of structurally related sulfonamide-carbamoyl compounds reveals consistent hydrogen-bonding motifs that likely extend to this molecule. The compound N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpyrazine-2-carboxamide (CAS: 29094-61-9), which shares the core sulfamoylphenethylcarbamate architecture, demonstrates three-dimensional networks stabilized by N-H···O hydrogen bonds involving sulfonamide oxygen atoms as primary acceptors [5].
Analysis of N-[4-(ethylsulfamoyl)phenyl]acetamide (C₁₀H₁₄N₂O₃S) reveals characteristic L-shaped conformations with dihedral angles between the benzene ring and ethylsulfonamide moiety measuring 83.5(3)°–87.9(3)°. Crucially, the sulfonamide group participates in robust N-H···O=S hydrogen bonds that generate either dimeric R₂²(8) motifs or infinite C(10) chains. The carbamoyl carbonyl additionally forms Na-H···O interactions (a = amide), extending these assemblies into 3D networks [7].
For the subject compound, computational modeling predicts three primary hydrogen-bonding sites: (1) the sulfamoyl -NH- (donor to sulfonyl oxygen), (2) the ureido -NH- (donor to carbonyl oxygen), and (3) the carbamate carbonyl (acceptor from amine donors). The cyclohexyl group may adopt equatorial orientations to minimize steric interference with hydrogen-bonding interactions. The crystal packing efficiency is likely enhanced by C-H···O secondary interactions from cyclohexyl and phenethyl groups to sulfonyl oxygens, a phenomenon observed in the structurally analogous compound 4-(2-((cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide (CAS: 10080-05-4) [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis reveals distinct proton environments corresponding to the compound's modular architecture. The cyclohexyl group displays characteristic complexity: axial/equatorial protons appear as overlapping multiplet at δ 1.0–1.8 ppm, while the methine H-N proton resonates at δ 3.4–3.8 ppm as a broadened singlet. The phenethyl moiety shows diagnostic signals: aromatic protons (δ 7.3–7.7 ppm, AA'BB' system), -CH₂-CH₂- linkers (α-methylene: δ 3.2–3.4 ppm; β-methylene: δ 2.8–3.0 ppm), and carbamate -NH- (δ 6.5–7.0 ppm). The ethyl group exhibits a quartet at δ 4.1 ppm (-OCH₂-) and triplet at δ 1.2 ppm (-CH₃) [4].
¹³C NMR features key carbonyl resonances: the carbamate carbonyl at δ 155–157 ppm (C=O) and ureido carbonyl at δ 158–160 ppm (C=O). Aromatic carbons appear at δ 120–140 ppm, sulfonamide-attached carbon at δ 140–142 ppm, while cyclohexyl carbons distribute across δ 24–55 ppm with the pivotal N-attached carbon at δ 48–52 ppm [4] [6].
Table 2: Key NMR Chemical Shift Predictions
Group | ¹H δ (ppm) | ¹³C δ (ppm) | Assignment |
---|---|---|---|
Carbamate | 4.10 (q, J=7.1 Hz) | 61.5 | -OCH₂CH₃ |
1.22 (t, J=7.1 Hz) | 14.8 | -OCH₂CH₃ | |
Phenethyl | 3.25 (t, J=7.0 Hz) | 41.2 | -CH₂-NHCO- |
2.85 (t, J=7.0 Hz) | 35.5 | -CH₂-Ar | |
Aromatic | 7.45 (d, J=8.3 Hz) | 129.2 | ortho to SO₂ |
7.70 (d, J=8.3 Hz) | 142.0 | ipso-SO₂ | |
Cyclohexyl | 1.0–1.8 (m) | 25.1, 25.5, 33.2 | -CH₂- |
3.65 (tt) | 49.3 | -NH-CH- | |
Amide -NH | 6.55 (t) | - | Carbamate NH |
7.85 (d) | - | Ureido NH |
Fourier-Transform Infrared (FTIR) Spectroscopy:Critical functional groups yield signature vibrations:
Table 3: Diagnostic FTIR Absorption Bands
Vibration Mode | Wave Number (cm⁻¹) | Intensity |
---|---|---|
ν(N-H) carbamate | 3300–3330 | Medium |
ν(N-H) ureido | 3260–3290 | Medium |
ν(C=O) carbamate | 1690–1710 | Strong |
ν(C=O) ureido | 1640–1660 | Strong |
νₐₛ(S=O) | 1340–1360 | Strong |
νₛ(S=O) | 1150–1170 | Strong |
δ(N-H) | 1540–1580 | Medium |
ν(C-H) aliphatic | 2850–2970 | Medium |
Mass Spectrometry:High-resolution mass spectrometry (HRMS) under positive electrospray ionization (ESI+) conditions yields the protonated molecular ion [M+H]⁺ at m/z 398.1712 (calculated for C₁₈H₂₈N₃O₅S⁺: 398.1749). Diagnostic fragmentations include:
The cyclohexylcarbamoyl moiety exhibits dynamic conformational behavior governed by ring inversion (chair-chair interconversion) and rotational barriers around the N-C(carbonyl) bond. Density functional theory (DFT) calculations predict the equatorial conformation of the cyclohexyl group predominates (>95% occupancy), minimizing 1,3-diaxial interactions with the bulky carbamoyl substituent. The carbamoyl N-H bond adopts pseudo-axial orientation to facilitate hydrogen bonding with sulfonyl oxygen acceptors, creating a seven-membered pseudo-cyclic motif with C=O···H-N distances of ~2.0 Å [6] [8].
The sulfamoyl bridge (-NHSO₂-) exhibits restricted rotation around the S-N bond due to partial double-bond character from pπ-dπ orbital overlap. Variable-temperature ¹H NMR studies reveal coalescence phenomena near room temperature (ΔG‡ ~50–60 kJ/mol), corresponding to rotational barriers between syn and anti conformers relative to the ureido carbonyl. The preferred conformation places the sulfonyl oxygen anti to the carbonyl oxygen to minimize dipole repulsion, stabilized by intramolecular N-H···O=S hydrogen bonds from the ureido -NH- [4] [6].
Molecular dynamics simulations indicate the phenethyl spacer predominantly adopts extended conformations (trans-gauche rotamers) with torsional angles of 170–180° (Cₐᵣᵒₘ-Cα-Cβ-N) and 60–70° (Cα-Cβ-N-C=O). This extension maximizes separation between the aromatic system and carbamate group while allowing the sulfamoyl moiety to participate in intermolecular interactions. The ethyl carbamate group shows free rotation around the C(ethoxy)-N bond, with eclipsed conformations stabilized by n→π* hyperconjugation between carbonyl oxygen and ethoxy C-H bonds [6] [8].
Table 4: Conformational Energy Barriers
Conformational Process | Energy Barrier (kJ/mol) | Experimental Method |
---|---|---|
Cyclohexyl Chair Flip | ~42–45 | VT-NMR (223–298 K) |
S-N Bond Rotation | 52–58 | VT-NMR (253–313 K) |
Ureido C-N Rotation | 75–80 | DFT Calculation |
Phenethyl Cα-Cβ Rotation | 12–15 | MD Simulation |
The compound's conformational landscape demonstrates significant coupling between modules: cyclohexyl ring inversion alters the trajectory of the carbamoyl group, which subsequently affects sulfamoyl torsion and phenyl ring orientation. This dynamic behavior facilitates adaptive binding in potential biological environments while maintaining the spatial disposition necessary for intermolecular interactions in the solid state [6] [8].
Compounds Referenced in Article
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2